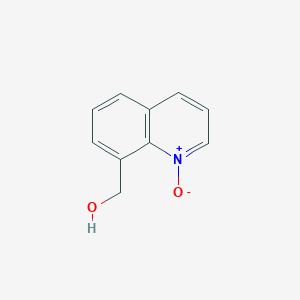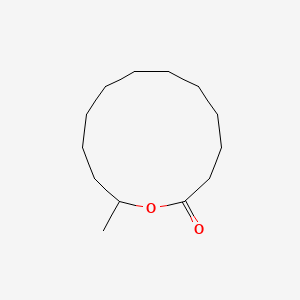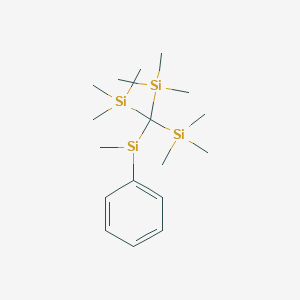![molecular formula C12H16O3Si B14454016 Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester CAS No. 75748-12-8](/img/structure/B14454016.png)
Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester is an organic compound with the molecular formula C11H16O3Si. It is a derivative of benzoic acid where the carboxyl group is modified with a trimethylsilyl group and esterified with methanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester typically involves the esterification of 4-[(trimethylsilyl)carbonyl]benzoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Hydrolysis: 4-[(trimethylsilyl)carbonyl]benzoic acid and methanol.
Reduction: 4-[(trimethylsilyl)methyl]benzoic alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of esterification and hydrolysis reactions.
Biology: Employed in the synthesis of biologically active compounds and as a model compound in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester primarily involves its reactivity as an ester and the presence of the trimethylsilyl group. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The trimethylsilyl group can be cleaved under acidic or basic conditions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar ester structure but with a methyl group instead of a trimethylsilyl group.
Benzoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of a trimethylsilyl group.
4-(Methoxycarbonyl)phenol, TMS derivative: Similar structure with a methoxycarbonyl group and a trimethylsilyl ether.
Uniqueness
Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other benzoic acid derivatives. This makes it particularly useful in synthetic chemistry for introducing silyl protecting groups and for its role in various substitution reactions.
Properties
| 75748-12-8 | |
Molecular Formula |
C12H16O3Si |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
methyl 4-trimethylsilylcarbonylbenzoate |
InChI |
InChI=1S/C12H16O3Si/c1-15-11(13)9-5-7-10(8-6-9)12(14)16(2,3)4/h5-8H,1-4H3 |
InChI Key |
BXKWQFBVOJHWBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)





![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)

![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)



